molecular formula C4F10NNaO4S2 B12847071 Sodiobis(pentafluoroethylsulfonyl)amine

Sodiobis(pentafluoroethylsulfonyl)amine

Cat. No.: B12847071
M. Wt: 403.2 g/mol
InChI Key: QSTITLHDMBEKHE-UHFFFAOYSA-N
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Description

Its structure consists of a sodium cation paired with a bis(pentafluoroethylsulfonyl)amide anion. The anion features two pentafluoroethylsulfonyl (C₂F₅SO₂) groups bonded to a central nitrogen atom.

  • Molecular Formula: Inferred as C₄F₁₀NNaO₄S₂ (based on the lithium analog, C₄F₁₀LiNO₄S₂ in , with Li replaced by Na).
  • Molecular Weight: Estimated at ~403.14 g/mol (calculated by adjusting the lithium analog’s molecular weight (387.09 g/mol) for sodium substitution).
  • Properties: Likely exhibits high thermal stability, hydrophobicity, and ionic conductivity, typical of fluorinated sulfonylimide salts. Applications may include electrolytes for sodium-ion batteries or specialty ionic liquids .

Properties

Molecular Formula

C4F10NNaO4S2

Molecular Weight

403.2 g/mol

IUPAC Name

sodium;bis(1,1,2,2,2-pentafluoroethylsulfonyl)azanide

InChI

InChI=1S/C4F10NO4S2.Na/c5-1(6,7)3(11,12)20(16,17)15-21(18,19)4(13,14)2(8,9)10;/q-1;+1

InChI Key

QSTITLHDMBEKHE-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(F)(F)F)(F)F)(F)(F)F.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium bis((perfluoroethyl)sulfonyl)amide typically involves the reaction of perfluoroethylsulfonyl fluoride with sodium amide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride. The general reaction can be represented as follows:

C2F5SO2F+NaNH2C2F5SO2NNaSO2C2F5+NH3\text{C}_2\text{F}_5\text{SO}_2\text{F} + \text{NaNH}_2 \rightarrow \text{C}_2\text{F}_5\text{SO}_2\text{NNaSO}_2\text{C}_2\text{F}_5 + \text{NH}_3 C2​F5​SO2​F+NaNH2​→C2​F5​SO2​NNaSO2​C2​F5​+NH3​

Industrial Production Methods: In industrial settings, the production of sodium bis((perfluoroethyl)sulfonyl)amide may involve large-scale reactions using similar reagents. The process is optimized for high yield and purity, often employing advanced purification techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Sodium bis((perfluoroethyl)sulfonyl)amide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common due to its high stability.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and alkoxides.

    Oxidizing Agents: Strong oxidizing agents like potassium permanganate can be used, though the reaction conditions need to be carefully controlled.

Major Products:

    Substitution Products: Depending on the nucleophile, the major products can include various sulfonamide derivatives.

    Oxidation Products: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.

Scientific Research Applications

Sodium bis((perfluoroethyl)sulfonyl)amide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfur-containing compounds.

    Biology and Medicine: The compound’s derivatives are explored for potential pharmaceutical applications due to their stability and bioactivity.

    Industry: It is used in the production of specialty chemicals, including surfactants and lubricants, due to its unique properties.

Mechanism of Action

The mechanism by which sodium bis((perfluoroethyl)sulfonyl)amide exerts its effects involves the interaction of its sulfonyl groups with various molecular targets. The perfluoroethyl groups enhance its stability and reactivity, allowing it to participate in a range of chemical reactions. The exact pathways depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Sodium Bis(fluorosulfonyl)imide (NaFSI)

Molecular Formula : F₂NNaO₄S₂ ().
Molecular Weight : 203.12 g/mol.
Key Differences :

  • Structure : NaFSI has fluorosulfonyl (FSO₂) groups instead of pentafluoroethylsulfonyl (C₂F₅SO₂) groups.
  • Properties :
    • Lower molecular weight and simpler structure enhance solubility in polar solvents.
    • Higher melting point (109–114°C) compared to the pentafluoroethyl analog (estimated lower due to bulkier substituents).
    • Superior ionic conductivity in sodium-ion battery electrolytes due to smaller anion size .

Lithium Bis(pentafluoroethylsulfonyl)imide (LiBETI)

Molecular Formula: C₄F₁₀LiNO₄S₂ (). Molecular Weight: 387.09 g/mol. Key Differences:

  • Cation Effect : Lithium’s smaller ionic radius (0.076 nm vs. sodium’s 0.102 nm) enables faster ion mobility, making LiBETI more conductive in lithium-ion systems.
  • Applications : LiBETI is widely used in high-voltage lithium batteries, while the sodium analog may face challenges in conductivity but offers cost advantages for sodium-ion systems .

Sodium Bis(trimethylsilyl)amide

Molecular Formula : C₆H₁₈NNaSi₂ ().
Molecular Weight : 183.35 g/mol.
Key Differences :

  • Structure : Features trimethylsilyl (Si(CH₃)₃) groups instead of sulfonyl moieties.
  • Reactivity: A strong non-nucleophilic base used in organic synthesis, contrasting with the electrochemical focus of sulfonylimide salts.
  • Solubility : Highly soluble in hydrocarbons, unlike the fluorinated sulfonylimides, which prefer polar aprotic solvents .

Data Table: Comparative Properties

Property Sodiobis(pentafluoroethylsulfonyl)amine Sodium Bis(fluorosulfonyl)imide Lithium Bis(pentafluoroethylsulfonyl)imide Sodium Bis(trimethylsilyl)amide
Molecular Formula C₄F₁₀NNaO₄S₂ (inferred) F₂NNaO₄S₂ C₄F₁₀LiNO₄S₂ C₆H₁₈NNaSi₂
Molecular Weight (g/mol) ~403.14 203.12 387.09 183.35
Melting Point (°C) Estimated 90–100* 109–114 Not reported 71–75
Conductivity (mS/cm) Moderate (inferred) 8–12 (in Na-ion electrolytes) 10–15 (in Li-ion electrolytes) Not applicable
Primary Application Sodium-ion electrolytes Sodium-ion batteries Lithium-ion batteries Organic synthesis

*Inferred based on structural analogs.

Research Findings and Trends

  • Electrochemical Performance: Sodium bis(fluorosulfonyl)imide (NaFSI) outperforms traditional salts like NaPF₆ in thermal stability and conductivity . The pentafluoroethyl analog may offer improved anodic stability due to electron-withdrawing C₂F₅ groups but could trade off conductivity due to higher viscosity.
  • Cation Influence : Lithium analogs generally exhibit higher conductivity than sodium salts, but sodium systems are gaining traction for sustainable energy storage .
  • Synthetic Utility : Sodium Bis(trimethylsilyl)amide’s role as a strong base highlights the diversity of amide salts compared to sulfonylimides’ electrochemical niche .

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